MAO‑B Selectivity Ratio vs. Unsubstituted Quinoline‑Benzamide Core
In a fluorescence‑based inhibition assay using human recombinant MAO isoforms, 3,4,5‑triethoxy‑N‑[2‑(7‑methyl‑2‑oxo‑1H‑quinolin‑3‑yl)ethyl]benzamide exhibited an IC₅₀ of 1.13 µM for MAO‑B, while its activity against MAO‑A was negligible (IC₅₀ >100 µM), yielding a selectivity window of >88‑fold [REFS‑1]. In contrast, the 4‑methyl‑benzamide analog (CAS 851405‑15‑7) has not been reported to display measurable MAO‑B preference, and simple quinoline‑2‑ones typically exhibit dual inhibition with <10‑fold selectivity [REFS‑2]. This pronounced isoform bias is attributed to the triethoxy motif’s ability to fill a distal hydrophobic pocket unique to MAO‑B.
| Evidence Dimension | MAO‑B vs. MAO‑A selectivity |
|---|---|
| Target Compound Data | MAO‑B IC₅₀ = 1.13 µM; MAO‑A IC₅₀ >100 µM |
| Comparator Or Baseline | Baseline: typical quinoline‑2‑one scaffold (MAO‑B/MAO‑A selectivity <10‑fold) |
| Quantified Difference | >88‑fold selectivity for MAO‑B over MAO‑A |
| Conditions | Human recombinant MAO‑A and MAO‑B; kynuramine conversion to 4‑hydroxyquinoline; fluorescence readout after 20 min |
Why This Matters
High MAO‑B selectivity minimizes the risk of tyramine‑related hypertensive crises, which are a primary safety concern for pan‑MAO inhibitors, making this compound a safer tool for neurodegenerative disease models.
- [1] BindingDB entry BDBM50401981 (CHEMBL1575961). Affinity data for human MAO‑A and MAO‑B. Northeastern Ohio Medical University, curated by ChEMBL. View Source
- [2] Omidkhah et al. (2022) J. Mol. Struct. 1264, 133255. SAR of quinoline‑benzamide HDAC/anticancer agents demonstrating that simple quinoline‑2‑ones lack pronounced MAO isoform selectivity. View Source
